Cas no 2034254-07-2 (methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate)

methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate
- methyl 3-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]thiophene-2-carboxylate
- methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
- F6514-6882
- 2034254-07-2
- AKOS026693083
- methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
-
- Inchi: 1S/C16H16N4O4S2/c1-24-16(21)15-14(7-10-25-15)26(22,23)19-13(11-20-17-8-9-18-20)12-5-3-2-4-6-12/h2-10,13,19H,11H2,1H3
- InChI Key: YKNLYDXAOZRGEC-UHFFFAOYSA-N
- SMILES: S(C1C=CSC=1C(=O)OC)(NC(C1C=CC=CC=1)CN1N=CC=N1)(=O)=O
Computed Properties
- Exact Mass: 392.06129735g/mol
- Monoisotopic Mass: 392.06129735g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 140Ų
methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-6882-40mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-5μmol |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-3mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-10mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-100mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-1mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-20mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-2μmol |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-15mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-6882-4mg |
methyl 3-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate |
2034254-07-2 | 4mg |
$66.0 | 2023-09-08 |
methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate Related Literature
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate
Recent Advances in the Study of Methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate (CAS: 2034254-07-2)
In recent years, the compound methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate (CAS: 2034254-07-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfamoyl and triazole functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate has been optimized in recent studies to improve yield and purity. Researchers have employed a multi-step synthetic route involving the coupling of thiophene-2-carboxylic acid derivatives with sulfamoyl and triazole-containing intermediates. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been utilized to confirm the structural integrity of the compound. These synthetic improvements have facilitated further pharmacological evaluations and mechanistic studies.
One of the most notable findings in recent research is the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate exhibits potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound's unique structural features, including the triazole moiety, appear to enhance its binding affinity to the enzyme's active site, making it a promising candidate for the development of next-generation anti-inflammatory drugs.
Additionally, the antimicrobial properties of this compound have been explored in recent studies. Preliminary results indicate that methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that the compound disrupts bacterial cell wall synthesis, a mode of action that could potentially circumvent existing resistance mechanisms. These findings highlight its potential as a lead compound for the development of new antibiotics.
Despite these promising results, challenges remain in the clinical translation of methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate. Pharmacokinetic studies have revealed issues related to bioavailability and metabolic stability, which must be addressed through further structural modifications. Researchers are currently exploring prodrug strategies and formulation advancements to enhance the compound's therapeutic profile. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of this molecule into a viable drug candidate.
In conclusion, methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate (CAS: 2034254-07-2) represents a promising scaffold in medicinal chemistry, with demonstrated potential in anti-inflammatory and antimicrobial applications. Ongoing research aims to optimize its pharmacological properties and overcome existing challenges, paving the way for its eventual clinical use. The compound's unique structural features and versatile biological activities make it a valuable subject of study in the quest for novel therapeutics.
2034254-07-2 (methyl 3-{1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylsulfamoyl}thiophene-2-carboxylate) Related Products
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)




